2-{4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-ethoxyphenoxy}-N-(2-bromo-4,5-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-ethoxyphenoxy}-N-(2-bromo-4,5-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a brominated aromatic ring, a carbamothioylhydrazinylidene moiety, and an ethoxyphenoxy group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-ethoxyphenoxy}-N-(2-bromo-4,5-dimethylphenyl)acetamide can be achieved through a multi-step process involving the following key steps:
Bromination: The starting material, 4,5-dimethylphenyl, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-4,5-dimethylphenyl.
Acylation: The brominated compound is then subjected to acylation with 2-ethoxyphenoxyacetyl chloride in the presence of a base such as pyridine to form the intermediate 2-{4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-ethoxyphenoxy}acetyl bromide.
Hydrazine Reaction: The intermediate is reacted with thiosemicarbazide under reflux conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and acylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-ethoxyphenoxy}-N-(2-bromo-4,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The carbamothioylhydrazinylidene moiety can undergo oxidation to form sulfoxides or reduction to form amines.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or hydrazones.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or hydrazines.
Scientific Research Applications
2-{4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-ethoxyphenoxy}-N-(2-bromo-4,5-dimethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.
Organic Synthesis: Employed as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-ethoxyphenoxy}-N-(2-bromo-4,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated aromatic ring and carbamothioylhydrazinylidene moiety can form strong interactions with active sites, leading to inhibition or activation of biological pathways. The ethoxyphenoxy group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromo-4,5-dimethylphenyl)-2-{4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-methoxyphenoxy}acetamide
- N-(2-bromo-4,5-dimethylphenyl)-2-{4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-phenoxy}acetamide
Uniqueness
2-{4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-ethoxyphenoxy}-N-(2-bromo-4,5-dimethylphenyl)acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This compound may exhibit different solubility, stability, and interaction profiles compared to its analogs.
Properties
Molecular Formula |
C20H23BrN4O3S |
---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
N-(2-bromo-4,5-dimethylphenyl)-2-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-ethoxyphenoxy]acetamide |
InChI |
InChI=1S/C20H23BrN4O3S/c1-4-27-18-9-14(10-23-25-20(22)29)5-6-17(18)28-11-19(26)24-16-8-13(3)12(2)7-15(16)21/h5-10H,4,11H2,1-3H3,(H,24,26)(H3,22,25,29)/b23-10+ |
InChI Key |
HEWSBPLYECAGIZ-AUEPDCJTSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=S)N)OCC(=O)NC2=C(C=C(C(=C2)C)C)Br |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=S)N)OCC(=O)NC2=C(C=C(C(=C2)C)C)Br |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=S)N)OCC(=O)NC2=C(C=C(C(=C2)C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.